2,4-Dichloro-6-fluoro-7-methoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6Cl2FNO |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2,4-dichloro-6-fluoro-7-methoxyquinoline |
InChI |
InChI=1S/C10H6Cl2FNO/c1-15-9-4-8-5(2-7(9)13)6(11)3-10(12)14-8/h2-4H,1H3 |
InChI Key |
IVBOMALKVUSRLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C=C2Cl)Cl)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dichloro 6 Fluoro 7 Methoxyquinoline
Strategic Design and Synthesis of Precursor Molecules
The efficient construction of 2,4-dichloro-6-fluoro-7-methoxyquinoline hinges on the careful design and synthesis of key precursor molecules. The chosen synthetic route dictates the initial building blocks and the sequence of functional group introduction.
Synthesis from Substituted Anilines and Malonic Acid Derivatives
A primary and well-established route to the quinoline (B57606) core involves the cyclocondensation of a substituted aniline (B41778) with a malonic acid derivative. In the context of this compound, the logical starting aniline is 4-fluoro-3-methoxyaniline. The reaction with a suitable malonic acid derivative, such as diethyl malonate, typically proceeds via the Gould-Jacobs reaction. wikipedia.orgmdpi.com
This process begins with the nucleophilic attack of the aniline on the malonic acid derivative, followed by a thermal cyclization at high temperatures to form the corresponding 4-hydroxyquinoline (B1666331) intermediate, specifically 6-fluoro-7-methoxy-1,4-dihydroquinoline-2,4-dione, which exists in tautomeric equilibrium with 6-fluoro-7-methoxy-2,4-dihydroxyquinoline. mdpi.comresearchgate.net The high temperatures are necessary to drive the intramolecular cyclization. ablelab.eu
Table 1: Illustrative Reaction Conditions for Gould-Jacobs Cyclization
| Starting Materials | Reagents/Solvents | Temperature | Outcome |
|---|---|---|---|
| 4-fluoro-3-methoxyaniline | Diethyl ethoxymethylenemalonate | ~250 °C | Formation of ethyl 4-hydroxy-6-fluoro-7-methoxyquinoline-3-carboxylate |
| 4-fluoro-3-methoxyaniline | Malonic acid, Phosphorus oxychloride | Reflux | Direct formation of the dichlorinated quinoline (in some cases) |
Preparation via 2,4-Dichloro-6-fluoroquinoline (B1384811) as a Key Intermediate
An alternative synthetic strategy could involve the use of 2,4-dichloro-6-fluoroquinoline as a key intermediate. This approach would necessitate the subsequent introduction of the methoxy (B1213986) group at the C-7 position. However, the viability of this pathway is contingent on the ability to achieve regioselective methoxylation, which can be challenging on a dichlorinated quinoline ring.
Regioselective Introduction of Methoxy Functionality at the C-7 Position
The regioselective introduction of a methoxy group at the C-7 position of a pre-functionalized quinoline, such as 2,4-dichloro-6-fluoroquinoline, would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. The success of this step depends on the relative activation of the C-7 position towards nucleophilic attack by a methoxide (B1231860) source. The presence of the electron-withdrawing chloro and fluoro groups influences the electron density of the quinoline ring system. While SNAr reactions on chloroquinolines are common, achieving high regioselectivity at C-7 in the presence of other reactive sites can be a significant synthetic hurdle. nih.gov
Controlled Chlorination and Fluorination Strategies
The final step in the synthesis starting from a substituted aniline and malonic acid derivative is the conversion of the 6-fluoro-7-methoxy-1,4-dihydroquinoline-2,4-dione intermediate to the target this compound. This transformation is typically achieved through chlorination using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.govgoogle.comderpharmachemica.com The reaction involves the conversion of the hydroxyl groups of the diol tautomer into chloro groups. This is a standard and widely used method for the synthesis of 2,4-dichloroquinolines from their corresponding 2,4-dihydroxy precursors. nih.gov
Table 2: Typical Conditions for Chlorination of Hydroxyquinolines
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| 6-fluoro-7-methoxy-1,4-dihydroquinoline-2,4-dione | Phosphorus oxychloride (POCl₃) | Reflux, often with a catalytic amount of DMF or a tertiary amine | This compound |
Critical Reaction Pathways in Quinoline Ring Formation
The formation of the quinoline ring is the cornerstone of the synthesis, and its efficiency can be highly dependent on the chosen reaction pathway and catalytic system.
Optimized Cyclocondensation Reactions and Catalytic Systems
The cyclocondensation of anilines with β-dicarbonyl compounds or their equivalents is a critical step in quinoline synthesis. The Gould-Jacobs reaction, for instance, typically requires high temperatures, which can sometimes lead to side products or decomposition. wikipedia.orgmdpi.com Optimization of this step can involve the use of high-boiling point solvents like diphenyl ether to achieve the necessary reaction temperatures. mdpi.com
Role and Mechanism of Phosphorus Oxychloride in Dichloroquinoline Synthesis
Phosphorus oxychloride (POCl₃) is a pivotal reagent in the synthesis of 2,4-dichloroquinoline (B42001) derivatives, serving dual roles as both a chlorinating and a dehydrating (cyclizing) agent. researchgate.netwikipedia.org Its primary function is to convert the keto or hydroxyl groups of a precursor, typically a 4-hydroxy-2-quinolone, into chloro groups.
The synthesis often begins with the condensation of a substituted aniline with a dicarbonyl compound like malonic acid. asianpubs.org In the presence of POCl₃, this condensation leads to the formation of a 4-hydroxy-2-quinolone intermediate. The subsequent chlorination mechanism is believed to proceed in distinct stages, analogous to the chlorination of quinazolones. nih.gov
Phosphorylation: The initial step involves the phosphorylation of the oxygen atoms of the quinolone's hydroxyl or keto groups by POCl₃. This occurs readily, forming phosphorylated intermediates. nih.gov These intermediates are highly reactive.
Nucleophilic Attack: Chloride ions (Cl⁻), present in the reaction medium from POCl₃, act as nucleophiles. They attack the activated carbon atoms (C2 and C4) of the quinoline ring, which are now bonded to the excellent leaving group (the phosphate (B84403) moiety).
Substitution and Product Formation: The nucleophilic attack leads to the displacement of the phosphate groups and the formation of chloro-substituents at the 2 and 4 positions of the quinoline ring, yielding the final 2,4-dichloroquinoline product. nih.gov
In some procedures, POCl₃ is used in conjunction with N,N-dimethylformamide (DMF). This combination forms a Vilsmeier reagent (Me₂N⁺=CHCl), which is a more powerful electrophile and can facilitate both the cyclization and subsequent chlorination steps, particularly in Vilsmeier-Haack type reactions. allresearchjournal.com
Process Optimization for Enhanced Reaction Yields and Purity
Optimizing the synthesis of this compound is critical for industrial applications, focusing on maximizing yield, ensuring high purity, and improving operational efficiency. nih.gov Key parameters for optimization include reaction temperature, choice of solvent and catalyst, and methods for product isolation and purification.
A significant challenge in quinoline synthesis can be the formation of isomers, which complicates purification and reduces the yield of the desired product. acs.org Process optimization strategies often target the selective crystallization or precipitation of the target molecule. For instance, careful control of pH during the work-up and precipitation phases can effectively separate the desired product from isomeric impurities, a technique that proves superior to solvent recrystallization where significant yield losses can occur. acs.org
The use of catalysts or additives can dramatically influence reaction kinetics and outcomes. In the synthesis of related dichloro-dimethoxyquinazolines, the addition of N,N-dimethylaniline or DMF has been shown to significantly shorten the required reflux time from hours to a much shorter duration, thereby increasing productivity. derpharmachemica.comgoogle.com Temperature control is also crucial; in the chlorination of quinazolones with POCl₃, maintaining a temperature below 25°C during the initial phosphorylation stage prevents the formation of undesirable pseudodimers. nih.gov The subsequent heating to 70-90°C ensures a clean conversion to the final chloro-derivative. nih.gov
| Parameter | Conventional Method | Optimized Method | Advantage of Optimization | Reference |
| Reaction Time | Several hours | 50 seconds to 10 minutes | Increased throughput, energy savings | asianpubs.org, nih.gov |
| Catalyst/Additive | None | N,N-dimethylformamide (DMF) | Shorter reaction times, improved yield | google.com |
| Purification | Recrystallization | pH-controlled precipitation | Higher yield, better isomer separation | acs.org |
| Temperature | Constant high temperature | Staged temperature control | Suppression of side products, higher purity | nih.gov |
| Energy Source | Conventional heating | Microwave irradiation | Rapid heating, reduced reaction time, higher yield | nih.gov, semanticscholar.org |
Modern Synthetic Techniques in Heterocyclic Chemistry
Recent advancements in synthetic organic chemistry have introduced powerful techniques that are being applied to the synthesis of complex heterocyclic compounds like this compound. These methods prioritize speed, efficiency, and sustainability.
Application of Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. eurekaselect.combenthamdirect.com By directly transferring energy to reactive species through dipole rotation and ionic conduction, microwave irradiation achieves rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often higher purity. semanticscholar.orgtandfonline.com
For the synthesis of 2,4-dichloroquinolines, microwave-assisted protocols have proven highly effective. A one-pot conversion of aromatic amines to 2,4-dichloroquinolines using POCl₃ and malonic acid under microwave irradiation (600 W) was completed in just 50 seconds, a stark contrast to the hours required for conventional heating. asianpubs.org This acceleration not only improves efficiency but also aligns with the principles of green chemistry by reducing energy consumption. benthamdirect.comproquest.com The application of microwave-assisted synthesis has been shown to be scalable and is a promising green technique for producing a wide array of quinoline derivatives. nih.goveurekaselect.com
Development of One-Pot Synthetic Procedures
Facile one-pot methods for the synthesis of 2,4-dichloroquinolines have been successfully developed. ijcce.ac.ir A common approach involves the condensation of an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride, which drives the reaction to completion in a single step. researchgate.net Combining this one-pot approach with microwave irradiation further enhances efficiency, allowing for the rapid synthesis of 2,4-dichloroquinolines from anilines with good yields and without noticeable by-products. asianpubs.org The development of such catalyst-free, multi-component one-pot reactions is a significant step forward in the efficient construction of complex quinoline-based molecular architectures. acs.orgorganic-chemistry.org
Integration of Sustainable Chemistry Principles in Quinoline Synthesis
The integration of green chemistry principles into the synthesis of quinolines is an area of growing importance, driven by the need to minimize the environmental impact of chemical manufacturing. ijpsjournal.comnih.gov This approach focuses on aspects such as waste prevention, maximizing atom economy, using less hazardous reagents and solvents, and improving energy efficiency. tandfonline.com
Key strategies for the sustainable synthesis of quinoline derivatives include:
Energy Efficiency: The use of microwave irradiation and ultrasound are prime examples of energy-efficient techniques that can drastically reduce reaction times and energy consumption compared to conventional heating. benthamdirect.comnih.gov
Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. tandfonline.comresearchgate.net For instance, an eco-efficient protocol for a related 4-phenoxyquinoline synthesis was developed using an ionic liquid ([bmim][PF₆]) as a recyclable solvent under microwave conditions. nih.gov
Catalysis: Employing non-toxic, recyclable catalysts instead of stoichiometric amounts of hazardous reagents improves both the sustainability and efficiency of the synthesis. researchgate.net
One-Pot and Multicomponent Reactions: As discussed previously, these strategies minimize waste by reducing the number of separation and purification steps, thereby lowering solvent and energy usage. researchgate.netnih.gov
By embracing these principles, the synthesis of this compound and other valuable heterocyclic compounds can be made more economically viable and environmentally responsible. eurekaselect.com
Chemical Reactivity and Derivatization Studies of 2,4 Dichloro 6 Fluoro 7 Methoxyquinoline
Investigations into Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring of the quinoline (B57606) system is inherently electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms at the C-2 and C-4 positions. This electronic setup makes the di-chloroquinoline core highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions provide a versatile platform for introducing a wide array of functional groups onto the quinoline scaffold.
Displacement of Halogen Atoms by Oxygen- and Sulfur-Containing Nucleophiles
The chlorine atoms at the C-2 and C-4 positions of 2,4-dichloro-6-fluoro-7-methoxyquinoline can be displaced by various oxygen and sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide (B1231860) or ethoxide, lead to the formation of the corresponding alkoxyquinolines. Similarly, phenoxides can be employed to introduce aryloxy moieties. The reactivity with sulfur nucleophiles is also pronounced; thiolates, generated from thiols and a base, readily react to yield alkylthio or arylthio derivatives. These reactions are crucial for modulating the electronic and steric properties of the quinoline core.
Table 1: Nucleophilic Substitution with O- and S-Nucleophiles
| Nucleophile | Reagent | Product | Position of Substitution |
|---|---|---|---|
| Methoxide | Sodium Methoxide | 2- or 4-methoxy derivative | C-4 (preferential), C-2 |
| Ethanethiolate | Ethanethiol, Base | 2- or 4-ethylthio derivative | C-4 (preferential), C-2 |
| Phenoxide | Phenol, Base | 2- or 4-phenoxy derivative | C-4 (preferential), C-2 |
Amination Reactions with Diverse Amine Nucleophiles
The reaction of this compound with a variety of amine nucleophiles is a cornerstone of its derivatization chemistry. Primary and secondary amines, both aliphatic and aromatic, can readily displace the chloro substituents. These amination reactions are pivotal in the synthesis of compounds with potential biological activity, as the introduction of amino groups can significantly influence molecular interactions and physicochemical properties. The reaction conditions can often be tuned to favor either mono- or di-substitution.
Table 2: Amination Reactions
| Amine Nucleophile | Product | Position of Substitution |
|---|---|---|
| Aniline (B41778) | 2- or 4-anilino derivative | C-4 (preferential), C-2 |
| Piperidine | 2- or 4-piperidino derivative | C-4 (preferential), C-2 |
| Benzylamine | 2- or 4-benzylamino derivative | C-4 (preferential), C-2 |
Analysis of Regioselectivity and Site-Specific Reactivity at C-2 and C-4
A critical aspect of the SNAr reactions on this compound is the regioselectivity of the nucleophilic attack. The C-4 position is generally more reactive towards nucleophiles than the C-2 position. This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C-4. The negative charge in this intermediate can be effectively delocalized over the quinoline ring system, including the nitrogen atom. Consequently, reactions carried out under milder conditions or with less reactive nucleophiles tend to yield the 4-substituted product selectively. The substitution at the C-2 position typically requires more forcing conditions, such as higher temperatures or stronger nucleophiles. This differential reactivity allows for a stepwise and controlled functionalization of the quinoline core.
Studies on Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring
In contrast to the electron-deficient pyridine ring, the benzene (B151609) ring of the quinoline scaffold is more susceptible to electrophilic aromatic substitution (EAS). The outcome of these reactions is directed by the combined electronic and steric effects of the substituents already present on the ring.
Controlled Halogenation and Nitration of the Methoxyquinoline Scaffold
Controlled electrophilic halogenation, such as bromination or chlorination, and nitration of this compound primarily occur on the benzene ring. The positions of substitution are dictated by the directing effects of the existing substituents. Nitration, typically carried out with a mixture of nitric and sulfuric acid, introduces a nitro group, which is a versatile handle for further transformations. Similarly, halogenation can be achieved using various halogenating agents, leading to the introduction of bromine or chlorine atoms at specific positions on the carbocyclic ring.
Steric and Electronic Influences of Chloro, Fluoro, and Methoxy (B1213986) Substituents on EAS
The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is a result of the cumulative influence of all substituents. The methoxy group at C-7 is a strong activating group and an ortho-, para-director. The fluoro group at C-6 is a deactivating group but is also ortho-, para-directing. The two chloro groups on the pyridine ring are deactivating.
Considering these effects in concert:
The powerful activating and ortho-, para-directing methoxy group at C-7 will strongly favor substitution at the C-8 and C-5 positions.
The fluoro group at C-6, being ortho-, para-directing, will also direct incoming electrophiles to the C-5 position.
The C-5 position is therefore electronically favored by both the methoxy and fluoro groups.
The C-8 position is favored by the methoxy group.
Therefore, electrophilic substitution is expected to occur preferentially at the C-5 and C-8 positions of the quinoline ring, with the relative ratio of the products depending on the specific reaction conditions and the steric hindrance posed by the incoming electrophile.
Catalytic Cross-Coupling Reactions for Advanced Functionalization
The presence of two reactive chloro-substituents at the C2 and C4 positions of the this compound scaffold makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for carbon-carbon bond formation, allowing for the selective introduction of various organic fragments to build molecular complexity. mdpi.comrsc.org The differential reactivity of the C2 and C4 positions often allows for regioselective and sequential functionalization, providing a strategic advantage in the synthesis of complex derivatives. nih.govnih.gov
Suzuki-Miyaura Coupling and Related Palladium-Catalyzed C-C Bond Formations
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgfishersci.fr In the context of dihaloheterocycles like 2,4-dichloroquinolines, the regioselectivity of the coupling is a critical aspect. Generally, the C2 position in quinolines is considered more electrophilic, which can lead to preferential reaction at this site. rsc.org However, the choice of palladium catalyst, ligands, and reaction conditions can override this intrinsic preference and direct the coupling to the C4 position. rsc.org For instance, in related 2,4-dichloroquinazolines, exclusive selectivity for the more electrophilic C4 position has been observed in cross-coupling reactions. nih.gov
The reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org The careful selection of reaction parameters enables the synthesis of mono- or di-arylated/alkylated quinolines.
Table 1: Examples of Suzuki-Miyaura Coupling with Dichloro-heteroaromatics This table presents data for related dichloro-heteroaromatic systems to illustrate the principles of the Suzuki-Miyaura reaction, as specific data for this compound was not available in the searched literature.
| Dichloro-Substrate | Boronic Acid | Catalyst/Ligand | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄Cl₂ | Cs₂CO₃ / 1,4-Dioxane | 4,6-bis(4-methoxyphenyl)-N,N-diethyl-1,3,5-triazin-2-amine | 88% | researchgate.net |
| 2,6-dichloropyridine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄Cl₂ | Cs₂CO₃ / 1,4-Dioxane | 2,6-bis(4-methoxyphenyl)pyridine | 85% | researchgate.net |
| 2,4,7-Trichloroquinazoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME/H₂O | 7-Chloro-4-phenyl-2-(1H)-quinazolone (after hydrolysis) | 85% | nih.gov |
Sonogashira Coupling and Other Carbon-Carbon Bond Forming Strategies
The Sonogashira coupling reaction is another cornerstone of palladium catalysis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. nih.gov Copper-free variations have also been developed. nih.govlibretexts.org
For substrates like this compound, the Sonogashira reaction offers a direct route to introduce alkynyl moieties, which are valuable functional groups for further transformations. The regioselectivity follows similar principles to the Suzuki coupling, where the relative electrophilicity of the C2 and C4 positions dictates the site of the initial reaction. libretexts.org For dihalogenated substrates with identical halides, the coupling tends to occur at the more electrophilic site. libretexts.org This allows for controlled, stepwise alkynylation by tuning the reaction conditions.
Table 2: Regioselectivity in Sonogashira Coupling of Dihaloarenes This table illustrates the regioselectivity of the Sonogashira coupling on related dihalo-quinoline and -aryl systems.
| Substrate | Alkyne | Catalyst System | Conditions | Major Product | Reference |
|---|---|---|---|---|---|
| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0)/Cu(I) | Amine base | 4-Alkynyl-2-bromo-quinoline | libretexts.org |
| 1,2-Dichloroethylene | Terminal Alkyne | Pd(0)/Cu(I) | Amine base | Mono-alkynylated product | orgsyn.org |
| Aryl Iodide | Phenylacetylene | Reusable phosphine-free Pd catalyst | Solvent-free | Aryl-substituted phenylacetylene | nih.gov |
Transformations of Functional Groups
Beyond C-C bond formation, the functional groups on the this compound ring system can undergo various transformations, providing pathways to a wider array of derivatives.
Oxidation and Reduction Reactions of the Quinoline Core and Peripheral Substituents
The quinoline nucleus is a heteroaromatic system that can be subject to both oxidation and reduction reactions, although these transformations often require specific reagents to control the outcome. The electron-rich nature of the benzene portion of the ring, enhanced by the methoxy group, and the electron-deficient nature of the pyridine portion, influenced by the chloro-substituents, create a complex electronic landscape.
Reduction of the quinoline ring system typically requires strong reducing agents or catalytic hydrogenation, which can lead to the saturation of the pyridine ring, the benzene ring, or both, depending on the conditions. Conversely, oxidation of the quinoline core can lead to the formation of N-oxides or ring-cleavage products under harsh conditions. The peripheral substituents also offer handles for redox chemistry. For example, if a nitro group were present, it could be selectively reduced to an amine, a common strategy in the synthesis of related quinazolines. mdpi.com
Hydrolysis of Chloro Groups to Hydroxy or Oxo Functions
The chloro-substituents at the C2 and C4 positions are susceptible to nucleophilic substitution, including hydrolysis, to yield the corresponding hydroxylated quinolines or their tautomeric quinolinone forms. The hydrolysis can often be performed selectively. Studies on related 2,4-dichloroquinolines have shown that acid-catalyzed hydrolysis can selectively convert the C2-chloro group into a carbonyl, yielding a 4-chloroquinolin-2(1H)-one. mdpi.com This selectivity arises from the different electronic environments of the two positions. The C2 position is part of an amidic chloride system, making it more prone to hydrolysis than the C4 position.
This transformation is valuable for synthesizing quinolinone scaffolds, which are prevalent in many biologically active compounds. The reaction conditions, such as the choice of acid or base and the temperature, are crucial for controlling the extent of hydrolysis and achieving the desired mono- or di-hydroxy/oxo product.
Table 3: Hydrolysis of Dichloroquinolines
| Substrate | Reagents | Product | Reference |
|---|---|---|---|
| 2,4-Dichloro-8-methylquinoline | Dilute dichloroacetic acid | 4-Chloro-8-methylquinolin-2(1H)-one | mdpi.com |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | (Not specified, but leads to) | 2-Chloro-6,7-dimethoxy-4(3H)-quinazolinone |
Formation of Coordination Complexes and Ligand Properties
The quinoline scaffold contains a nitrogen atom with a lone pair of electrons, making it a potential ligand for coordinating with metal ions to form coordination complexes. tsijournals.com The formation of such complexes depends on the availability of this lone pair, which can be influenced by the steric and electronic effects of the substituents on the ring.
In this compound, the electron-withdrawing chloro and fluoro groups decrease the basicity of the quinoline nitrogen, potentially weakening its coordinating ability. However, it can still act as a ligand, particularly with transition metals. The geometry of the resulting complex would be influenced by the metal ion and the presence of other ligands. The study of such metal complexes is an active area of research, as they can exhibit interesting catalytic, photophysical, or biological properties. The formation of transition metal complexes often involves the displacement of labile ligands on a metal precursor by the quinoline nitrogen. These complexes are typically characterized using techniques like IR and UV-Visible spectroscopy and elemental analysis. tsijournals.com
Advanced Spectroscopic Characterization and Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional techniques, would provide an unambiguous structural confirmation.
Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation
A detailed ¹H NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to neighboring atoms. The chemical shifts, integration, and multiplicity of the signals for the aromatic protons and the methoxy (B1213986) group protons are essential for assigning the structure. Without experimental data, a theoretical analysis remains speculative.
Carbon-13 (¹³C) NMR Spectroscopy and Quaternary Carbon Assignments
¹³C NMR spectroscopy is crucial for identifying all unique carbon atoms in the molecule, including the quaternary carbons which lack attached protons. The chemical shifts of the carbon atoms in the quinoline (B57606) core, as well as the methoxy carbon, would provide critical information about the electronic structure of the molecule.
Fluorine-19 (¹⁹F) NMR Spectroscopic Applications for Fluorine Localization
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be instrumental. This technique is highly sensitive and would provide a distinct signal for the fluorine atom, with its chemical shift and coupling constants to neighboring protons (if any) confirming its precise location on the quinoline ring at the C-6 position.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Structural Confirmation
Two-dimensional NMR techniques are powerful tools for establishing connectivity between atoms.
COSY (Correlation Spectroscopy) would establish correlations between coupled protons.
HMQC (Heteronuclear Multiple Quantum Coherence) would identify direct carbon-proton bonds.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between carbons and protons, which is vital for piecing together the entire molecular framework.
The absence of any published data from these experiments prevents a complete and verified structural confirmation.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Detailed Vibrational Band Assignments for Characteristic Functional Groups
An experimental IR or FTIR spectrum of 2,4-Dichloro-6-fluoro-7-methoxyquinoline would be expected to show characteristic absorption bands for:
C-Cl stretching vibrations.
C-F stretching vibrations.
C-O stretching of the methoxy group.
Aromatic C=C and C=N stretching vibrations of the quinoline ring.
C-H stretching and bending vibrations.
Without access to an experimental spectrum, a table of specific vibrational band assignments cannot be accurately compiled.
Analysis of Quinoline Ring Stretching and Bending Vibrations
Fourier-transform infrared (FT-IR) spectroscopy is a critical technique for identifying the functional groups and structural features of a molecule through its characteristic vibrational modes. For this compound, the FT-IR spectrum is expected to be dominated by vibrations originating from the quinoline core and its substituents.
The quinoline ring system gives rise to a complex series of absorption bands. The aromatic C-C stretching vibrations typically occur in the 1625–1430 cm⁻¹ region. The presence of heteroaromatic C-N stretching vibrations will also contribute to peaks within this range. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, generally in the 3100–3000 cm⁻¹ range.
In-plane and out-of-plane C-H bending (or deformation) vibrations provide further structural confirmation and are expected in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The specific substitution pattern on the benzene (B151609) portion of the quinoline ring influences the exact position and intensity of these out-of-plane bending bands. The vibrations of the substituents—chloro, fluoro, and methoxy groups—will also produce characteristic signals. The C-Cl stretching vibrations are typically found in the 850-550 cm⁻¹ range, while the C-F stretch is expected as a strong band between 1400 cm⁻¹ and 1000 cm⁻¹. The methoxy group should exhibit a characteristic C-O stretching band around 1275–1200 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 |
| Asymmetric/Symmetric C-H Stretch | Methoxy (-OCH₃) | 2980 - 2870 |
| Aromatic C=C and C=N Stretch | Quinoline Ring | 1625 - 1430 |
| C-O Stretch | Methoxy Ether | 1275 - 1200 |
| C-F Stretch | Fluoro Group | 1400 - 1000 |
| C-Cl Stretch | Chloro Groups | 850 - 550 |
| C-H Out-of-Plane Bending | Quinoline Ring | 900 - 675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Studies
UV-Vis spectroscopy of quinoline and its derivatives is characterized by electronic transitions within the aromatic π-system. Typically, quinolines exhibit intense absorption bands corresponding to π–π* transitions. The absorption spectrum is expected to show distinct bands, often labeled as α, p, and β bands, analogous to other polycyclic aromatic hydrocarbons. The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the ring system.
For this compound, the methoxy group (-OCH₃) acts as an electron-donating group (auxochrome), while the chloro (-Cl) and fluoro (-F) groups are electron-withdrawing. This combination of substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.
Upon excitation with UV radiation, many quinoline derivatives exhibit fluorescence. The emission spectrum is typically a broad, mirror-image of the longest-wavelength absorption band, though often with less fine structure. The wavelength of maximum emission (λem) and the fluorescence quantum yield are strongly influenced by the molecular structure and the immediate environment.
The structure of this compound, featuring both electron-donating (methoxy) and electron-withdrawing (halogen) groups on the conjugated quinoline system, creates a "push-pull" architecture. Such systems are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. nist.govresearchgate.net
In the ground state, there is a certain degree of charge polarization. Upon absorption of a photon, an excited state is formed where there is a significant transfer of electron density from the donor (methoxy) side of the molecule to the acceptor (dihalopyridine) side. This ICT state is more polar than the ground state and the locally excited state. A key indicator of ICT is a large Stokes shift (the energy difference between the absorption and emission maxima) and pronounced solvatochromism, where the emission maximum shifts significantly with solvent polarity. nist.gov
The fluorescence of quinoline derivatives is highly sensitive to their environment. nist.gov The emission properties of this compound are expected to be strongly dependent on solvent polarity. In polar solvents, the more polar ICT excited state is stabilized, which typically leads to a red shift in the fluorescence emission spectrum. nist.gov This phenomenon is known as solvatochromism.
Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms. Collisional (dynamic) quenching happens when an external molecule (a quencher) deactivates the excited state upon collision. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, which significantly alters the electronic structure and often leads to changes in both absorption and emission spectra, including potential quenching or enhancement of fluorescence. nist.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry can determine the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), allowing for the unambiguous determination of its elemental formula.
For this compound, the elemental formula is C₁₀H₆Cl₂FNO. HRMS analysis would be used to verify this composition by comparing the experimentally measured accurate mass of the molecular ion ([M]+• or protonated molecule [M+H]⁺) with the theoretically calculated exact mass.
Table 2: Calculated HRMS Data for this compound
| Parameter | Value |
| Elemental Formula | C₁₀H₆Cl₂FNO |
| Monoisotopic Mass (Calculated) | 244.98105 u |
| Isotopic Pattern | The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak cluster, with relative intensities of approximately 9:6:1 for the [M], [M+2], and [M+4] peaks, respectively. |
This high level of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing conclusive evidence for the identity of this compound.
Analysis of Fragmentation Patterns for Structural Insights
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is unique to the compound's structure.
For this compound, the molecular ion peak would be a key feature. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region would exhibit a characteristic isotopic cluster. libretexts.org The spectrum would show three peaks: M⁺ (containing two ³⁵Cl atoms), (M+2)⁺ (containing one ³⁵Cl and one ³⁷Cl), and (M+4)⁺ (containing two ³⁷Cl atoms). The expected relative intensity of these peaks would be approximately 9:6:1.
The fragmentation of the molecular ion would likely proceed through several pathways, driven by the stability of the resulting fragments. Key fragmentation patterns anticipated for this compound include:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy compounds, leading to a significant peak at (M-15)⁺.
Loss of a chlorine radical (•Cl): This would result in a peak at (M-35)⁺ or (M-37)⁺, which would also show an isotopic pattern if the second chlorine atom remains.
Loss of carbon monoxide (CO): Following the loss of a methyl group, the resulting ion may eject a molecule of CO, a common fragmentation pathway for aromatic ethers, leading to a peak at (M-15-28)⁺.
Cleavage of the quinoline ring: More energetic fragmentation can lead to the breakdown of the heterocyclic ring system itself, though these fragments are often of lower intensity.
The analysis of these fragmentation patterns provides a roadmap to deduce the compound's structural components, such as the presence and location of the methoxy group and halogen substituents. chemguide.co.uklibretexts.org
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation
Although a single-crystal X-ray structure for this compound is not available in the public domain, data from the closely related compound, 2,4-Dichloro-6-methoxyquinoline, reveals key structural features that can be extrapolated. nih.gov The quinoline core is expected to be essentially planar. The substituents—two chlorine atoms, a fluorine atom, and a methoxy group—would lie in or very close to this plane. The methoxy group's methyl hydrogens would be exceptions to this planarity. The precise bond lengths and angles would be influenced by the electronic effects of the halogen and methoxy substituents on the aromatic system.
Table 1: Expected Crystal Data and Structure Refinement Parameters (Based on analogous structures like 2,4-Dichloro-6-methoxyquinoline)
| Parameter | Expected Value |
| Crystal system | Triclinic or Monoclinic |
| Space group | P-1 or P2₁/c |
| a (Å) | 7 - 9 |
| b (Å) | 8 - 10 |
| c (Å) | 9 - 11 |
| α (°) | 90 - 117 |
| β (°) | 90 - 103 |
| γ (°) | 90 - 105 |
| Volume (ų) | ~480 - 550 |
| Z (molecules/unit cell) | 2 or 4 |
Detailed Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Halogen Bonding, Hydrogen Bonding)
The arrangement of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in the solid-state packing.
π-π Stacking: The planar, electron-rich quinoline ring system is highly conducive to π-π stacking interactions. In related structures like 2,4-Dichloro-6-methoxyquinoline, molecules are observed to form stacks with significant overlap between the aromatic rings of adjacent molecules. nih.gov The centroid-to-centroid distance for these interactions is typically in the range of 3.5 to 3.8 Å. researchgate.net
Halogen Bonding: The chlorine and fluorine atoms on the quinoline ring can act as halogen bond donors, interacting with electronegative atoms (like nitrogen or oxygen) on neighboring molecules. These interactions, where a region of positive electrostatic potential on the halogen interacts with a nucleophile, are significant in directing crystal packing. mdpi.comrsc.org
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···O, C-H···N, and C-H···F hydrogen bonds can contribute to the stability of the crystal structure. The methoxy group's oxygen atom and the quinoline's nitrogen atom are potential hydrogen bond acceptors. acs.org
These interactions collectively create a stable, three-dimensional supramolecular architecture.
Comparative Crystallographic Database (CSD) Analysis with Similar Halogenated Quinolines
The Cambridge Structural Database (CSD) is a comprehensive repository of small-molecule organic and metal-organic crystal structures, making it an invaluable tool for comparative structural analysis. biokeanos.comcam.ac.uk A search of the CSD for halogenated quinolines reveals common structural motifs and packing patterns.
An analysis of chlorinated quinolines in the CSD indicates that crystal packing is often dominated by a combination of π-π stacking and hydrogen bonding. researchgate.net The presence and position of halogen substituents significantly influence the specifics of these interactions. For instance, chlorine atoms frequently participate in C-H···Cl hydrogen bonds and sometimes Cl···Cl halogen interactions.
A comparative analysis of the hypothetical structure of this compound with known structures in the CSD would focus on:
The planarity of the quinoline ring compared to other substituted quinolines.
The influence of the specific substitution pattern (2,4-dichloro, 6-fluoro, 7-methoxy) on the π-π stacking geometry.
The role of the fluorine atom in forming C-H···F hydrogen bonds or F···X halogen bonds, compared to its chlorinated or brominated counterparts.
This comparative approach allows for the prediction of the structural properties of this compound and places it within the broader context of halogenated heterocyclic chemistry.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for the molecular system, providing detailed information about electron distribution, energy levels, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Studies on compounds structurally similar to 2,4-Dichloro-6-fluoro-7-methoxyquinoline often employ the B3LYP functional with a 6-311+G(d,p) basis set to achieve a balance between accuracy and computational cost. semanticscholar.orgkarazin.ua These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy configuration.
The optimized structure reveals a nearly planar quinoline (B57606) ring system. The presence of highly electronegative substituents—two chlorine atoms, a fluorine atom, and a methoxy (B1213986) group—significantly influences the electron density distribution across the molecule. The chlorine and fluorine atoms act as electron-withdrawing groups through induction, while the methoxy group can be a weak electron-donating group through resonance. This interplay governs the molecule's chemical reactivity, with molecular electrostatic potential (MEP) maps identifying electron-rich areas susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. researchgate.net
Table 1: Theoretical Geometrical Parameters for this compound (DFT/B3LYP) This table presents hypothetical optimized bond lengths and angles based on typical values for similar halogenated aromatic compounds.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Value | Parameter | Value |
| C2-Cl | 1.745 | Cl-C2-N1 | 115.8 |
| C4-Cl | 1.739 | Cl-C4-C3 | 119.5 |
| C6-F | 1.358 | F-C6-C5 | 118.9 |
| C7-O | 1.365 | O-C7-C8 | 125.1 |
| O-CH3 | 1.428 | C7-O-CH3 | 117.5 |
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is typically distributed over the electron-rich methoxy-substituted benzene (B151609) ring portion of the quinoline system. In contrast, the LUMO is generally localized on the dichlorinated pyridine (B92270) ring, which is more electron-deficient. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgnih.gov Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and electronegativity, further quantify the molecule's reactivity profile. nih.gov
Table 2: Calculated Frontier Molecular Orbital Properties This table contains representative theoretical values for FMO analysis based on DFT calculations for analogous molecules.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.87 |
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. eurjchem.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the theoretical prediction of ¹H and ¹³C NMR chemical shifts. These predicted values help in the assignment of experimental spectra, providing a detailed picture of the electronic environment around each nucleus.
IR Frequencies: Theoretical vibrational analysis based on DFT calculations can predict the infrared (IR) spectrum. This involves calculating the frequencies and intensities of the molecule's vibrational modes. Predicted frequencies for C-Cl, C-F, C-O, and aromatic C-H stretching and bending vibrations can be correlated with experimental FT-IR spectra to confirm the molecular structure. researchgate.net
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. eurjchem.com This method calculates the energies of electronic transitions, such as π→π* transitions within the aromatic quinoline system, which correspond to the absorption maxima (λmax) observed experimentally.
Table 3: Predicted Spectroscopic Data for this compound This table shows illustrative theoretical spectroscopic values.
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| IR Frequencies | Aromatic C-H Stretch | 3100-3000 cm-1 |
| C-Cl Stretch | 850-750 cm-1 | |
| ¹³C NMR | C4-Cl Chemical Shift | ~145 ppm |
| C7-O Chemical Shift | ~155 ppm | |
| UV-Vis | π→π* Transition (λmax) | ~320 nm |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore its conformational possibilities and interactions with other molecules.
The conformational flexibility of this compound is primarily associated with the rotation of the methyl group of the methoxy substituent. A Potential Energy Surface (PES) scan can be performed by systematically rotating the C7-O-CH₃ dihedral angle. researchgate.net This analysis helps to identify the most stable conformer (the global minimum on the energy landscape) and the energy barriers to rotation between different conformations. For this molecule, the quinoline core is rigid, so the conformational landscape is relatively simple and dominated by the orientation of the methoxy group.
The arrangement of molecules in the solid state is governed by intermolecular interactions. For this compound, several non-covalent interactions are significant. Studies on similar chlorinated quinolines and quinazolines have shown that π–π stacking is a dominant force in their crystal packing. nih.govnih.gov The planar quinoline rings of adjacent molecules can stack on top of each other, typically with a centroid-to-centroid distance of around 3.7 to 3.8 Å. nih.govnih.gov
Additionally, the presence of chlorine and fluorine atoms introduces the possibility of halogen bonding, where these atoms act as electrophilic regions that can interact with nucleophilic sites on neighboring molecules. These combined interactions lead to the self-assembly of molecules into a stable, ordered crystal lattice.
Table 4: Potential Intermolecular Interactions This table summarizes the types of interactions that dictate the molecule's solid-state assembly, with distances based on related structures.
| Interaction Type | Typical Distance (Å) | Description |
|---|---|---|
| π–π Stacking | 3.7 - 3.8 | Attractive interaction between the aromatic rings of adjacent molecules. nih.govnih.gov |
| Halogen Bonding | Variable | Interaction between an electrophilic halogen (Cl, F) and a nucleophilic site. |
| van der Waals Forces | Variable | General attractive/repulsive forces between molecules. |
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For halogenated quinoline derivatives, MD simulations offer critical insights into their behavior in a solution phase, which mimics physiological conditions. These simulations can reveal information about the stability of the molecule, its conformational changes, and its interactions with solvent molecules and other solutes.
The general procedure for conducting MD simulations on halogenated quinolines involves several key steps. acs.org First, a force field, such as AMBER, is chosen to define the potential energy of the system based on the positions of its particles. acs.org The ligand's partial charges are generated, and the system is neutralized by adding counterions. It is then solvated, typically within a box of water molecules (e.g., TIP3P model), to simulate an aqueous environment. acs.org
The simulation process begins with energy minimization of the system to remove any steric clashes or unfavorable geometries. acs.org This is followed by a heating phase, where the system's temperature is gradually raised to a desired value (e.g., 300 K), and then an equilibration phase under constant temperature and pressure (NPT ensemble). acs.org Finally, the production run is performed for a significant duration (e.g., 100 nanoseconds), during which the trajectory data (positions, velocities, and energies of all atoms) is collected. acs.org
Analysis of these trajectories can reveal how the molecule interacts with its environment. For instance, studies on halogenated compounds highlight the importance of modeling specific interactions like halogen bonding, which can be crucial in their binding to biological targets. nih.gov Co-solvent MD simulations using halogenated probes have been shown to successfully identify halogen-bonding interaction sites in protein binding pockets. nih.gov By understanding the dynamic behavior and stability of molecules like this compound in solution, researchers can better predict their bioavailability and interaction with biological systems. nih.govsemanticscholar.org
| MD Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER (e.g., FF18SB) | Defines the potential energy and forces within the system. |
| Solvent Model | TIP3P Water | Simulates an aqueous solution environment. |
| System Neutralization | Addition of Cl⁻ or Na⁺ ions | Ensures the overall charge of the simulation box is neutral. |
| Minimization | Steepest Descent & Conjugate Gradient | Removes bad contacts and relaxes the system to a local energy minimum. |
| Heating | Gradual heating to 300 K (NVT ensemble) | Brings the system to the desired simulation temperature. |
| Equilibration | 500 ps at 300 K and 1 atm (NPT ensemble) | Stabilizes the system's temperature and pressure. |
| Production Run | 100 ns | Generates trajectory data for analysis of the molecule's dynamic behavior. |
| Temperature Control | Langevin dynamics | Maintains the system at a constant temperature. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of novel molecules and for optimizing lead compounds.
The development of a QSAR model for a class of compounds like halogenated methoxyquinoline derivatives is a systematic process. It begins with the collection of a dataset of molecules with known biological activities (e.g., inhibitory concentrations, IC₅₀). frontiersin.org These activity values are typically converted to a logarithmic scale (pIC₅₀).
The next step involves generating molecular descriptors for each compound in the dataset. These descriptors are numerical values that represent various aspects of the molecule's structure and properties, including physicochemical, topological, electronic, and steric features. sphinxsai.com
With the activity data and descriptors in hand, a mathematical model is built to find a correlation between them. Various statistical and machine learning methods can be employed, such as:
Multiple Linear Regression (MLR) : Creates a linear equation to describe the relationship. sphinxsai.com
k-Nearest Neighbors (kNN) : A non-linear method that classifies based on the closest training examples. nih.gov
Decision Tree (DT) : A tree-like model of decisions. nih.gov
Artificial Neural Networks (ANN) : A complex, non-linear modeling tool inspired by the human brain. nih.gov
The dataset is usually split into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org A robust QSAR model should be statistically sound and have good predictive ability for compounds not used in its development. nih.gov Such models can guide the synthesis of new halogenated methoxyquinoline derivatives with potentially enhanced activity. nih.gov
A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity or chemical reactivity of the compounds. This provides crucial insights into the structural requirements for a desired effect.
For halogenated and quinoline-based compounds, several types of descriptors have been found to be important:
Electronic Properties : Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical. For instance, studies on halogen-substituted inhibitors have shown that the introduction of halogens, particularly those with a higher atomic number, significantly lowers the LUMO energy level. nih.govsemanticscholar.org A smaller HOMO-LUMO gap implies higher chemical reactivity and increased electrophilicity. nih.govsemanticscholar.org
Physicochemical Properties : Descriptors like molecular weight (mass), polarizability, and van der Waals volume often play a significant role. A QSAR study on 8-hydroxyquinoline (B1678124) derivatives found these properties to be essential in governing their anti-MRSA activity. nih.gov
Topological and Structural Parameters : These descriptors describe the connectivity and shape of the molecule. In a QSAR analysis of 8-methoxy quinoline derivatives, structural, thermodynamic, and electrotopological parameters were revealed to be important for their antitubercular activity. sphinxsai.com
The identification of these key descriptors allows chemists to rationally design new derivatives. For example, knowing that lowering the LUMO energy enhances reactivity could prompt the introduction of specific electron-withdrawing halogen substituents at strategic positions on the quinoline scaffold. semanticscholar.org
| Descriptor Type | Specific Descriptor Example | Influence on Reactivity/Activity | Relevant Compound Class |
| Electronic | HOMO-LUMO Energy Gap | A smaller gap correlates with higher chemical reactivity. nih.govsemanticscholar.org | Halogenated Inhibitors |
| Electronic | LUMO Energy | Halogen substitution lowers LUMO energy, increasing electrophilicity. nih.govsemanticscholar.org | Halogenated Inhibitors |
| Physicochemical | Molecular Mass / van der Waals Volume | Found to be essential properties governing anti-MRSA activity. nih.gov | 8-Hydroxyquinolines |
| Physicochemical | Polarizability | Influences intermolecular interactions and biological activity. nih.gov | 8-Hydroxyquinolines |
| Topological | Topological Charge | An important descriptor for predicting anti-MRSA activity. nih.gov | 8-Hydroxyquinolines |
| Thermodynamic | Thermodynamic Parameters | Revealed to be important for antitubercular activity. sphinxsai.com | 8-Methoxyquinolines |
Mechanistic Elucidation of Chemical Reactions through Computational Approaches
Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. rsc.org By modeling the reaction pathway at the molecular level, researchers can understand the sequence of bond-breaking and bond-forming events, identify transient intermediates, and characterize the transition states that govern the reaction rate.
For reactions involving quinoline derivatives, Density Functional Theory (DFT) is a commonly used quantum mechanical method. nih.govmdpi.com DFT calculations can be used to map out the potential energy surface (PES) of a reaction. Key points on the PES that are investigated include:
Reactants and Products : The starting materials and final compounds of the reaction.
Intermediates : Stable, but often short-lived, species formed during the reaction.
Transition States (TS) : The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. smu.edu
Another powerful tool is the calculation of the Intrinsic Reaction Coordinate (IRC) path. smu.edu An IRC calculation traces the minimum energy path connecting the transition state down to the reactants and products, confirming that the identified TS correctly links the intended species. smu.edu This approach provides a detailed, step-by-step view of the structural changes occurring throughout the reaction. smu.edu
These computational approaches have been used to study various reactions, including cycloadditions, substitutions, and rearrangements in heterocyclic systems. mdpi.comresearchgate.net For a molecule like this compound, computational methods could be used to investigate its reactivity in nucleophilic substitution reactions at the chloro-substituted positions or to explore its participation in metal-catalyzed cross-coupling reactions, providing a mechanistic understanding that is often difficult to obtain through experimental means alone.
Advanced Applications and Future Research Directions
2,4-Dichloro-6-fluoro-7-methoxyquinoline as a Versatile Synthetic Building Block
The presence of two reactive chloro groups at positions 2 and 4, which are susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, makes this compound a highly versatile scaffold for the elaboration of a wide array of functionalized quinoline (B57606) derivatives.
The differential reactivity of the C2 and C4 chlorine atoms allows for selective and sequential functionalization, providing access to a diverse range of substituted quinoline scaffolds. The C4 position is generally more activated towards nucleophilic attack than the C2 position. This inherent reactivity allows for the selective introduction of various nucleophiles at the C4 position, while leaving the C2 position available for subsequent modifications.
Common nucleophilic substitution reactions at the C4 position of 2,4-dichloroquinoline (B42001) analogues involve amines, alcohols, and thiols. For instance, reaction with primary or secondary amines can yield 4-amino-2-chloroquinoline derivatives. Subsequent reaction at the C2 position can then be achieved, often under more forcing conditions or by employing metal catalysis, to introduce a second point of diversity.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, offer another powerful tool for the functionalization of this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. The regioselectivity of these couplings can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Below is a table summarizing potential synthetic transformations for this compound based on known reactivity of similar 2,4-dichloroquinolines.
| Reaction Type | Reagents and Conditions | Potential Product |
| Nucleophilic Aromatic Substitution (SNAr) at C4 | Primary/Secondary Amine, Base (e.g., Et3N, K2CO3), Solvent (e.g., EtOH, DMF), RT to reflux | 2-Chloro-4-(amino)-6-fluoro-7-methoxyquinoline |
| Nucleophilic Aromatic Substitution (SNAr) at C4 | Alcohol/Phenol, Strong Base (e.g., NaH), Solvent (e.g., THF, Dioxane) | 2-Chloro-4-(alkoxy/aryloxy)-6-fluoro-7-methoxyquinoline |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Toluene/H2O) | 2-Chloro-4-aryl-6-fluoro-7-methoxyquinoline or 2,4-Diaryl-6-fluoro-7-methoxyquinoline |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N), Solvent (e.g., THF) | 2-Chloro-4-alkynyl-6-fluoro-7-methoxyquinoline |
Beyond simple substitution, this compound can serve as a key intermediate in the construction of more complex, fused heterocyclic systems. The reactive chloro groups can participate in intramolecular cyclization reactions, leading to the formation of novel polycyclic aromatic systems with potentially interesting photophysical or biological properties. For example, reaction with a binucleophilic reagent could lead to the formation of a new ring fused to the quinoline core. The electronic properties of these resulting complex heterocyclic systems can be fine-tuned by the nature of the substituents introduced, which in turn is directed by the initial derivatization of the this compound starting material.
Exploration of Structure-Property Relationships for Advanced Materials Science Applications
The quinoline scaffold is a known component in materials with interesting electronic and optical properties. The introduction of fluorine and methoxy (B1213986) substituents in this compound and its derivatives can significantly influence these properties. Fluorine substitution is known to enhance the electron-accepting ability and oxidative stability of organic molecules, which are desirable characteristics for n-type organic semiconductors. researchgate.net The methoxy group, being an electron-donating group, can modulate the HOMO and LUMO energy levels of the molecule.
By systematically derivatizing the this compound core and studying the resulting changes in absorption, emission, and charge transport properties, it is possible to establish clear structure-property relationships. This understanding is crucial for the rational design of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through targeted synthesis makes this class of compounds particularly attractive for materials science research.
Derivatization Strategies for Probing Specific Molecular Interactions
The versatile reactivity of this compound allows for its derivatization with various functional groups that can act as molecular probes. For instance, the introduction of fluorescent moieties, photoaffinity labels, or biotin (B1667282) tags can transform the quinoline scaffold into a tool for studying biological systems. These derivatized molecules can be used to investigate the binding interactions with proteins, nucleic acids, and other biological macromolecules.
The fluorine atom itself can be a useful probe in NMR studies, as ¹⁹F NMR is a sensitive technique for monitoring molecular interactions and conformational changes. The unique chemical shift of the fluorine atom in this compound and its derivatives can provide valuable information about the local environment of the molecule.
An example of a derivatization strategy for creating a molecular probe is the introduction of a linker at the C4 position via nucleophilic substitution, which can then be coupled to a reporter group.
| Probe Type | Derivatization Strategy | Potential Application |
| Fluorescent Probe | Coupling with a fluorescent dye (e.g., Dansyl chloride) via a linker | Visualizing cellular localization or binding events |
| Photoaffinity Label | Introduction of a photoreactive group (e.g., azido (B1232118) or diazirine) | Covalent labeling of binding partners upon photoactivation |
| Biotinylated Probe | Attachment of a biotin moiety for affinity purification | Isolating and identifying binding proteins |
Emerging Methodologies and Innovative Approaches in Quinoline Synthesis and Functionalization
While the classical methods for quinoline synthesis remain valuable, there is a continuous drive towards the development of more efficient, sustainable, and atom-economical synthetic methodologies. nih.govrsc.orgrsc.orgmdpi.comnih.gov Recent advances in C-H activation and functionalization offer a promising avenue for the direct introduction of substituents onto the quinoline core, often with high regioselectivity. rsc.orgrsc.org These methods can bypass the need for pre-functionalized starting materials and reduce the number of synthetic steps.
For a molecule like this compound, emerging catalytic systems could enable the direct functionalization of the C-H bonds on the benzene (B151609) ring, further expanding the accessible chemical space. Additionally, novel palladium-catalyzed cross-coupling reactions with improved catalysts and ligands are continually being developed, offering milder reaction conditions and broader substrate scope for the derivatization of the C2 and C4 positions. nih.govnsf.gov
Flow chemistry and microwave-assisted synthesis are also becoming increasingly important in the synthesis of quinoline derivatives, offering advantages such as faster reaction times, improved yields, and enhanced safety. nih.gov The application of these modern techniques to the synthesis and functionalization of this compound could lead to more efficient and scalable routes to a wide range of valuable compounds.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a high-yield synthesis route for 2,4-Dichloro-6-fluoro-7-methoxyquinoline?
- Methodological Answer : Focus on optimizing substitution reactions and cross-coupling strategies. Chlorine and fluorine atoms at positions 2, 4, and 6 are reactive sites for nucleophilic substitution (e.g., using NaOMe or KOtBu under mild conditions). Incorporate Suzuki-Miyaura cross-coupling for functionalizing the quinoline core with methoxy groups at position 7. Reaction solvents (e.g., DMF or THF) and temperature (80–120°C) significantly impact yield and purity .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Use a multi-technique approach:
- 1H/13C NMR : Assign signals based on substituent-induced deshielding (e.g., fluorine at C6 causes downfield shifts in adjacent protons) .
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C-F at ~1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 260.01) and fragmentation patterns .
Q. How can researchers mitigate competing side reactions during halogen substitution?
- Methodological Answer : Control reaction kinetics by:
- Using sterically hindered bases (e.g., DBU) to reduce nucleophilic attack at unintended positions.
- Employing protecting groups for the methoxy substituent during chlorination/fluorination steps .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate:
- Electrophilicity indices for halogen atoms to prioritize reaction sites.
- Transition-state geometries for Suzuki-Miyaura couplings to optimize catalyst selection (e.g., Pd(PPh3)4 vs. XPhos) .
- Example : DFT studies on analogous quinolines show fluorine’s electron-withdrawing effect enhances oxidative addition efficiency .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated quinolines?
- Methodological Answer :
- Orthogonal assays : Compare antimicrobial activity (e.g., MIC assays) with enzyme inhibition (e.g., topoisomerase II assays) to distinguish mechanistic pathways .
- Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate substituent effects on bioactivity .
Q. How do substituent positions influence the compound’s electronic properties?
- Methodological Answer : Use cyclic voltammetry and UV-Vis spectroscopy to quantify:
- HOMO-LUMO gaps : Fluorine at C6 reduces electron density, increasing oxidative stability.
- Charge distribution : Methoxy at C7 enhances π-conjugation, altering absorption maxima (e.g., λmax shifts from 320 nm to 340 nm) .
Data Analysis and Experimental Design
Q. How should researchers handle conflicting spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation .
Q. What experimental controls are critical for reproducibility in quinoline functionalization?
- Methodological Answer :
- Blank reactions : Confirm the absence of metal catalysts in substitution steps to rule out unintended coupling.
- Isotope labeling : Use D2O exchange in NMR to identify labile protons (e.g., -OH impurities) .
Comparative Analysis of Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
